3-(2-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
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Overview
Description
3-(2-Fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-fluorobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline under acidic conditions.
Amidation: The intermediate is then subjected to an amidation reaction with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
3-(2-Fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study the mechanisms of action of related bioactive molecules.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
- 3-(2-Bromophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
- 3-(2-Methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
Uniqueness
3-(2-Fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-16-4-2-1-3-13(16)6-8-17(22)21-14-7-5-12-9-10-20-18(23)15(12)11-14/h1-5,7,11H,6,8-10H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWVXQGBCLZMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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